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Introduction

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescent dye fluorescein,
functionalized with an isothiocyanate reactive group (-N=C=S).[1] First described in 1942 and
synthesized in 1958, FITC has become one of the most widely used fluorophores for labeling
biological molecules.[1] Its enduring popularity in research and diagnostics can be attributed to
its high absorptivity, excellent fluorescence quantum yield, and good water solubility.[2][3] This
guide provides an in-depth overview of FITC's core principles, its mechanism of action, detailed
experimental protocols, and key quantitative data to facilitate its effective use in a laboratory
setting.

FITC is commonly used to label proteins, antibodies, peptides, and amine-modified
oligonucleotides.[4][5] The resulting fluorescent conjugates are invaluable tools in a multitude
of applications, including flow cytometry, immunofluorescence microscopy
(immunocytochemistry and immunohistochemistry), and fluorescence in situ hybridization
(FISH).[4][5]

Core Principles and Mechanism of Action

The utility of FITC as a labeling reagent stems from the reactivity of its isothiocyanate group
towards nucleophiles, particularly primary amines.[1][4] This reaction forms a stable covalent
thiourea bond, securely attaching the fluorescein fluorophore to the target biomolecule.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1674169?utm_src=pdf-interest
https://www.abcam.com/ps/products/102/ab102884/documents/FITC%20Conjugation%20Kit_protocol_booklet_ab102884%20(website).pdf
https://www.abcam.com/ps/products/102/ab102884/documents/FITC%20Conjugation%20Kit_protocol_booklet_ab102884%20(website).pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/364/319/fitc1bul.pdf
https://www.aatbio.com/resources/application-notes/fitc-fluorescein-isothiocyanate
https://www.drmr.com/abcon/FITC.html
https://www.usbio.net/protocols/immunofluorescence
https://www.drmr.com/abcon/FITC.html
https://www.usbio.net/protocols/immunofluorescence
https://www.abcam.com/ps/products/102/ab102884/documents/FITC%20Conjugation%20Kit_protocol_booklet_ab102884%20(website).pdf
https://www.drmr.com/abcon/FITC.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The labeling reaction is pH-dependent, with optimal conditions typically between pH 8.5 and
9.5.[6][7] At this alkaline pH, the primary amino groups (such as the e-amino group of lysine
residues and the N-terminal a-amino group of proteins) are deprotonated and thus more
nucleophilic, facilitating their attack on the electrophilic central carbon atom of the
isothiocyanate group. While the isothiocyanate group can also react with other nucleophilic
groups like sulfhydryls and hydroxyls, the reaction with primary amines is predominant and
results in a more stable linkage.[2][4]

Upon excitation with light of an appropriate wavelength, typically around 495 nm, the FITC
molecule absorbs photons and is promoted to an excited electronic state.[1][8] It then rapidly
relaxes to a lower vibrational level of the excited state before returning to its ground state,
releasing the excess energy as a photon of light. This emitted light has a longer wavelength
(lower energy) than the excitation light, with a maximum emission at approximately 519-525
nm, which corresponds to a bright green fluorescence.[1][8][9]

It is important to note that FITC's fluorescence is sensitive to pH, with a decrease in signal
intensity in more acidic environments.[4] Additionally, like many fluorophores, it is susceptible to
photobleaching, the irreversible photochemical destruction of the fluorophore upon prolonged
exposure to excitation light.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of FITC, providing a quick
reference for experimental design and data analysis.
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Property Value References
Molar Mass 389.38 g/mol [1]

Excitation Maximum (Aex) 491-495 nm [1][8][10]
Emission Maximum (Aem) 516-525 nm (1181911101
Molar Extinction Coefficient (g) ~73,000-75,000 M~tcm~1 [8]

Quantum Yield (®) ~0.5-0.92 [8][9][11]
Recommended Laser Line 488 nm [8]
Fluorescence Color Green [1]
Correction Factor (Azso) ~0.254 - 0.35 [9]

Experimental Protocols
Antibody Conjugation with FITC

This protocol describes the covalent labeling of an antibody with FITC. The optimal degree of

labeling (DOL), the average number of fluorophore molecules per antibody, typically falls

between 2 and 10.[4] Over-labeling can lead to fluorescence quenching and reduced antibody

activity.

Materials:

 Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)

FITC powder

Anhydrous Dimethyl Sulfoxide (DMSO)

0.5 M Carbonate-bicarbonate buffer, pH 9.0

Gel filtration column (e.g., Sephadex G-25)

Phosphate Buffered Saline (PBS), pH 7.2-7.4
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Procedure:

e Prepare FITC Stock Solution: Immediately before use, dissolve FITC in anhydrous DMSO to
a concentration of 1-10 mg/mL.

» Adjust Antibody Buffer: If the antibody is not in a carbonate-bicarbonate buffer, exchange the
buffer using dialysis or a desalting column. The final antibody concentration should be at
least 2 mg/mL.

e Reaction Setup: Slowly add a calculated amount of the FITC stock solution to the antibody
solution while gently stirring. A common starting point is a 10-fold molar excess of FITC to
the antibody.

e |ncubation: Incubate the reaction mixture for 2-8 hours at 4°C or for 1 hour at room
temperature in the dark, with continuous gentle stirring.

o Stop Reaction (Optional): The reaction can be stopped by adding a final concentration of 50
mM NHa4Cl and incubating for 2 hours at 4°C.

 Purification: Separate the FITC-conjugated antibody from unreacted FITC and byproducts
using a gel filtration column pre-equilibrated with PBS.

o Determine Degree of Labeling (DOL):
o Measure the absorbance of the purified conjugate at 280 nm (Azso) and 495 nm (Aaos).
o Calculate the protein concentration:
» Protein (mg/mL) = [Azso - (A49s X Correction Factor)]/ 1.4
» (The correction factor for FITC at 280 nm is typically ~0.35)
o Calculate the molar concentration of FITC:
» FITC (moles/L) = Aaos / €

» (¢ for FITC is ~75,000 M~icm™1)
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o Calculate the DOL:

» DOL = Molar concentration of FITC / Molar concentration of antibody

Immunofluorescence Staining of Cells (Indirect Method)

This protocol outlines the use of a FITC-conjugated secondary antibody to detect a primary
antibody bound to a specific cellular antigen.

Materials:

Cells cultured on glass coverslips

o Phosphate Buffered Saline (PBS)

» Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

e Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
e Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

e Primary antibody (unconjugated)

e FITC-conjugated secondary antibody

¢ Antifade mounting medium

Procedure:

Cell Preparation: Rinse the cells on coverslips briefly with PBS.

Fixation: Fix the cells with fixation buffer for 10-20 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: If the target antigen is intracellular, permeabilize the cells with
permeabilization buffer for 10-15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.
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Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-
60 minutes at room temperature.

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal
concentration. Incubate the cells with the diluted primary antibody for 1-2 hours at room

temperature or overnight at 4°C.
Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the FITC-conjugated secondary antibody in blocking
buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature
in the dark.

Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Visualization: Visualize the fluorescence using a fluorescence microscope with appropriate
filters for FITC (Excitation: ~495 nm, Emission: ~520 nm).

Visualizations
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Caption: Covalent conjugation of FITC to a protein via a thiourea bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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